3-hydroxyoct-7-enoic acid
Overview
Description
3-Hydroxy-7-octenoic acid is an organic compound with the molecular formula C8H14O3 It is a hydroxylated fatty acid that features both a hydroxyl group and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-7-octenoic acid can be achieved through several methods. One common approach involves the hydrolysis of 3-(ethoxycarbonyl)-3-hydroxy-7-methyl-6-octenoic acid methyl ester using potassium hydroxide in a methanol/water mixture under reflux conditions . This reaction yields the corresponding diacid, which can be further processed to obtain 3-Hydroxy-7-octenoic acid.
Industrial Production Methods: While specific industrial production methods for 3-Hydroxy-7-octenoic acid are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions and the use of efficient catalysts can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-7-octenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated hydroxy acid.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Keto-7-octenoic acid or 3-carboxy-7-octenoic acid.
Reduction: 3-Hydroxy-octanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-7-octenoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-octenoic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of the orphan receptor GPR109B, leading to an increase in intracellular calcium levels in human neutrophils . This interaction can influence various cellular processes and has potential implications for therapeutic applications.
Comparison with Similar Compounds
3-Hydroxy-7-octenoic acid can be compared with other hydroxylated fatty acids such as:
3-Hydroxy-octanoic acid: Lacks the double bond present in 3-Hydroxy-7-octenoic acid, resulting in different chemical properties and reactivity.
7-Hydroxy-2-octenoic acid: Similar structure but with the hydroxyl group at a different position, leading to variations in its chemical behavior and applications.
The uniqueness of 3-Hydroxy-7-octenoic acid lies in its specific combination of a hydroxyl group and a double bond, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
3-hydroxyoct-7-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFJLBAOZQKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923515 | |
Record name | 3-Hydroxyoct-7-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120676-01-9 | |
Record name | 3-Hydroxy-7-octenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120676019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyoct-7-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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